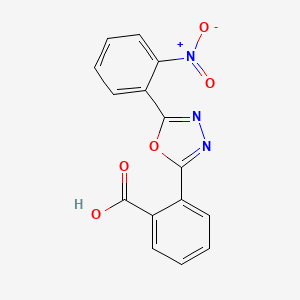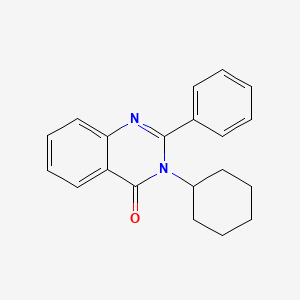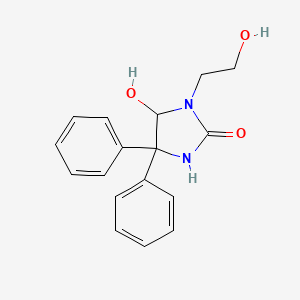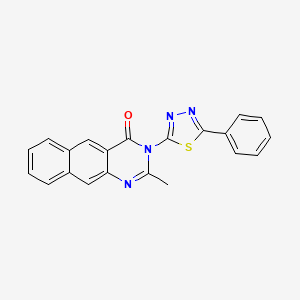
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a phenyl-substituted thiourea, cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-thiadiazole ring.
Quinazolinone Formation: Condensation of the thiadiazole derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.
Methylation: Introduction of the methyl group at the 2-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments.
Agriculture: Potential application as a pesticide or herbicide.
作用机制
The mechanism of action of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In medicinal applications, it could interact with specific molecular targets such as receptors or DNA.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Thiadiazole Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole.
Uniqueness
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is unique due to its combined quinazolinone and thiadiazole structures, which may confer distinct biological activities and chemical properties compared to other compounds.
属性
CAS 编号 |
82828-69-1 |
|---|---|
分子式 |
C21H14N4OS |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C21H14N4OS/c1-13-22-18-12-16-10-6-5-9-15(16)11-17(18)20(26)25(13)21-24-23-19(27-21)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI 键 |
NBULKFAMRFTOMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1C4=NN=C(S4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


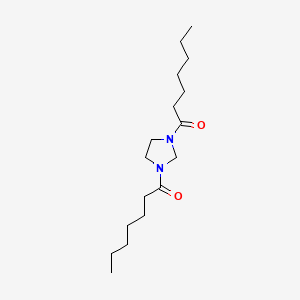
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)

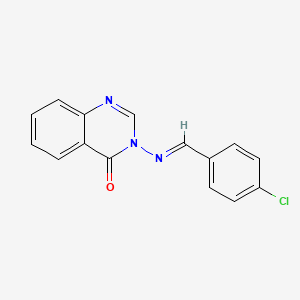
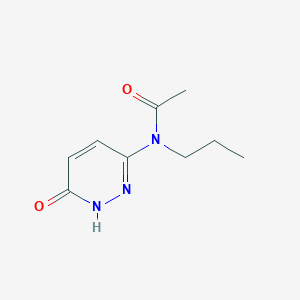
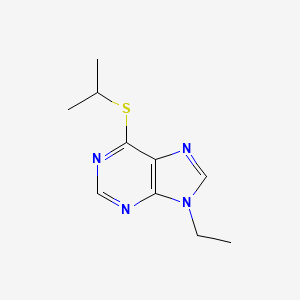


![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
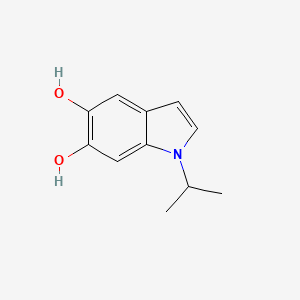
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
